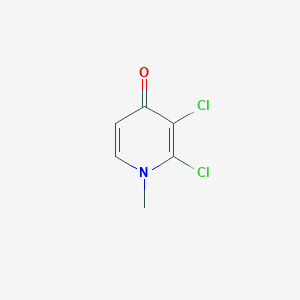

2,3-Dichloro-1-methyl-4-(1H)-pyridone

Description

Contextualization of Pyridone Heterocycles in Organic Chemistry Research

Pyridone heterocycles are a class of aromatic compounds structurally related to pyridine (B92270), featuring a carbonyl group within the ring. Their unique electronic properties, arising from the interplay between the aromatic system and the electron-withdrawing carbonyl group, make them versatile building blocks in organic synthesis. Researchers have extensively utilized pyridones as precursors for the synthesis of more complex nitrogen-containing heterocycles and as scaffolds for the development of novel pharmaceuticals and agrochemicals. The ability of the pyridone ring to participate in a variety of chemical transformations, including cycloaddition reactions and functionalization at various positions, underscores its importance in the construction of diverse molecular architectures.

Overview of Dihalogenated Pyridone Systems: Structural Features and Research Interest

The introduction of halogen atoms onto the pyridone core significantly modulates its chemical and physical properties. Dihalogenated pyridone systems are of particular interest due to the profound electronic and steric effects exerted by the two halogen substituents. These effects can influence the reactivity of the pyridone ring, directing subsequent chemical modifications to specific positions. Furthermore, the presence of halogens can enhance the biological activity of the molecule, a phenomenon well-documented in medicinal chemistry. The specific positioning of the halogen atoms, as in 2,3-dichloro systems, creates a unique electronic environment that can be exploited for selective chemical reactions and can impart specific biological properties. The study of these systems provides valuable insights into structure-activity relationships and the fundamental principles of heterocyclic chemistry.

Specific Focus on 2,3-Dichloro-1-methyl-4-(1H)-pyridone: Academic Research Rationale

The compound this compound serves as a focal point for several avenues of academic inquiry. The presence of two chlorine atoms at the 2 and 3 positions, coupled with a methyl group on the nitrogen atom, presents a distinct substitution pattern that influences its reactivity and potential applications. The academic rationale for studying this specific molecule lies in its potential as a key intermediate for the synthesis of more complex, polysubstituted pyridone derivatives. The chlorine atoms can act as leaving groups in nucleophilic substitution reactions or participate in cross-coupling reactions, allowing for the introduction of a wide array of functional groups. Understanding the reactivity of this specific dihalogenated pyridone can therefore open up new synthetic pathways to novel compounds with potential biological activities.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 1428234-62-1 fluorochem.co.uk |

| Molecular Formula | C6H5Cl2NO |

| IUPAC Name | 2,3-dichloro-1-methyl-1,4-dihydropyridin-4-one fluorochem.co.uk |

Further research into the detailed synthetic methodologies and reactivity patterns of this compound is crucial for unlocking its full potential as a versatile tool in organic synthesis and for the discovery of new molecules with valuable properties.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-1-methylpyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-9-3-2-4(10)5(7)6(9)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAFXQIVANVHMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)C(=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401273939 | |

| Record name | 4(1H)-Pyridinone, 2,3-dichloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401273939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428234-62-1 | |

| Record name | 4(1H)-Pyridinone, 2,3-dichloro-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428234-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyridinone, 2,3-dichloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401273939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dichloro 1 Methyl 4 1h Pyridone and Analogues

Strategies for Core Pyridone Ring Construction

The formation of the 4(1H)-pyridone scaffold is the foundational step in the synthesis of the target compound and its analogues. Key methods include cyclocondensation reactions and various heterocyclization pathways.

Cyclocondensation reactions, which involve the formation of the heterocyclic ring from one or more acyclic precursors in a single step, are a cornerstone of pyridone synthesis. A prevalent strategy involves the reaction of a 1,5-dicarbonyl compound or a synthetic equivalent with ammonia (B1221849) or a primary amine, which provides the nitrogen atom for the heterocycle.

Multicomponent reactions (MCRs) offer an efficient route to highly substituted pyridone structures. For instance, a one-pot, four-component reaction involving an aromatic aldehyde, Meldrum's acid, methyl acetoacetate, and ammonium (B1175870) acetate (B1210297) can yield 3,4-dihydro-2-pyridone derivatives. nih.gov These dihydropyridones can then be oxidized to the corresponding aromatic 4-pyridones. researchgate.net The use of a solid acid catalyst like SiO2-Pr-SO3H under solvent-free conditions has been shown to be effective for this type of transformation, highlighting the method's efficiency and environmental advantages. nih.gov

Table 1: Examples of Cyclocondensation Starting Materials

| Reactant 1 | Reactant 2 | Reactant 3 | Nitrogen Source | Catalyst | Product Type |

| Benzaldehyde | Meldrum's acid | Methyl acetoacetate | Ammonium acetate | SiO2-Pr-SO3H | 3,4-Dihydro-2-pyridone |

| Ester-tethered enaminone | - | - | (Internal) | Base | 2,3-Dihydro-4-pyridone |

Beyond simple condensations, more complex heterocyclization strategies involving cycloadditions or metal-catalyzed ring closures are employed to construct the pyridone core.

The aza-Diels-Alder reaction is a powerful tool for forming six-membered nitrogen heterocycles. This [4+2] cycloaddition typically involves the reaction of an electron-rich diene (like Danishefsky's diene) with an imine (an aza-dieneophile). This reaction can be catalyzed by Lewis acids, such as copper(II) triflate, to afford 2,3-dihydro-4-pyridones in excellent yields. organic-chemistry.org These intermediates can subsequently be oxidized to the fully aromatic 4-pyridone system. researchgate.net

In recent years, gold-catalyzed cyclizations have emerged as an elegant method for pyridone synthesis. For example, β-amino-ynone intermediates, derived from amino acids, can undergo a gold-catalyzed intramolecular cyclization to produce 2,3-dihydro-4-pyridones with excellent stereocontrol. organic-chemistry.org This approach provides a direct route to chiral pyridone building blocks.

Installation of Halogen Substituents

Achieving the specific 2,3-dichloro substitution pattern on the pyridone ring requires precise and regioselective halogenation methods. This can be approached either by direct chlorination of a pre-formed pyridone nucleus or, more commonly, by halogenating a pyridine (B92270) precursor that is subsequently converted into the pyridone.

The direct electrophilic chlorination of a 4(1H)-pyridone ring is a potential pathway for introducing halogen atoms. The 4-pyridone system possesses significant electron density due to its vinylogous amide character, making it more susceptible to electrophilic attack than its pyridine counterpart. However, controlling the regioselectivity of such reactions to achieve the desired 2,3-dichloro pattern is a considerable synthetic challenge. Electrophilic substitution on pyridoacridines, which contain a pyridone-like ring, has been studied, with nitration being more feasible than bromination, which often required harsh conditions. nih.gov This suggests that direct, selective dichlorination of a simple 4-pyridone at the 2 and 3 positions would likely require specialized reagents or directing group strategies that are not widely documented.

A more versatile and controllable strategy involves the synthesis of a 2,3-dichloropyridine (B146566) precursor, which is then converted to the 4-pyridone. The halogenation of pyridine itself is challenging due to the ring's electron-deficient nature. nih.gov However, several methods exist for the regioselective chlorination of pyridine derivatives.

One common industrial approach is high-temperature chlorination. For example, a substituted pyridine can be treated with chlorine gas in the presence of a Lewis acid catalyst like ferric chloride (FeCl3) at elevated temperatures to install chlorine atoms onto the ring. wikipedia.org Another strategy involves the photolytic chlorination of halogenated pyridines with molecular chlorine in the vapor phase, a process developed for producing polychlorinated pyridines. wipo.int

To achieve greater regioselectivity under milder conditions, modern synthetic methods have been developed. One such strategy involves converting the pyridine to its N-oxide. quimicaorganica.orgyoutube.com The N-oxide is more activated towards electrophilic substitution, and it directs incoming electrophiles to the 4-position. After halogenation at the 4-position, the N-oxide can be removed by reduction with reagents like triphenylphosphine. youtube.com To obtain the 2,3-dichloro pattern, one might start with an appropriately substituted pyridine-N-oxide.

A particularly sophisticated method for 4-selective halogenation uses designed phosphine (B1218219) reagents. In this approach, a heterocyclic phosphine is installed at the 4-position of the pyridine, forming a phosphonium (B103445) salt. This salt then acts as an electrophile, and the phosphine is displaced by a halide nucleophile, such as from lithium chloride, to yield the 4-halopyridine. nih.gov This method is notable for its viability in late-stage functionalization of complex molecules.

Once the desired 2,3-dichloropyridine is obtained, it can be converted to the corresponding 4-pyridone. This transformation can be achieved through various methods, including nucleophilic substitution of a leaving group at the 4-position or oxidation sequences.

N-Methylation Strategies

The final step in the synthesis of the target compound is the introduction of a methyl group onto the nitrogen atom of the pyridone ring.

A standard method for N-alkylation involves treating the 4-pyridone with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base. The base deprotonates the pyridone nitrogen, forming a nucleophilic pyridonate anion that then attacks the methylating agent.

The Eschweiler-Clarke reaction provides an alternative, reductive amination pathway for methylation. This reaction uses a mixture of formaldehyde (B43269) and formic acid to methylate primary or secondary amines. While commonly used for amines, its principles can be adapted for the N-methylation of heterocyclic systems like pyridones.

A highly efficient, modern approach combines the pyridone ring formation and N-methylation into a single step. For example, a gold nanoparticle-catalyzed cyclization of skipped diynones in the presence of aqueous methylamine (B109427) directly produces N-methyl-4-pyridones, bypassing the need for a separate methylation step. quimicaorganica.org

Table 2: N-Methylation Methodologies for Pyridones

| Method | Reagents | Key Features |

| Standard Alkylation | Methyl Iodide (CH3I) / Base (e.g., K2CO3) | Classic, widely applicable method. |

| Eschweiler-Clarke | Formaldehyde (CH2O) / Formic Acid (HCOOH) | Reductive amination conditions, avoids alkyl halides. |

| One-Pot Cyclization/Methylation | Skipped Diynone / Aqueous Methylamine / Au Catalyst | Highly efficient; combines ring formation and methylation. |

Selective N-Alkylation Protocols for Pyridones

The direct N-alkylation of 4-pyridones presents a significant challenge due to the presence of two nucleophilic sites: the nitrogen and the oxygen atoms of the pyridone ring. This can lead to a mixture of N-alkylated and O-alkylated products. The regioselectivity of the alkylation is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the substituents on the pyridone ring.

Generally, N-alkylation is favored under conditions that promote thermodynamic control. The use of polar aprotic solvents, such as dimethylformamide (DMF), and alkali metal bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH), tends to favor the formation of the N-alkylated product. nih.gov For instance, the alkylation of 2-pyridones, which also possess ambident nucleophilic character, has been shown to yield predominantly N-alkylated products in DMF. nih.gov In contrast, the use of silver salts in non-polar solvents like benzene (B151609) has been reported to favor O-alkylation. nih.gov

The choice of alkylating agent also plays a crucial role. Harder alkylating agents, such as dimethyl sulfate, tend to react at the harder oxygen atom, leading to O-alkylation, while softer alkylating agents like methyl iodide favor reaction at the softer nitrogen atom, resulting in N-alkylation. researchgate.net The presence of electron-withdrawing groups, such as the two chlorine atoms in the 2,3-dichloro-4-hydroxypyridine precursor, can influence the nucleophilicity of the nitrogen and oxygen atoms, thereby affecting the N/O alkylation ratio.

A study on the alkylation of substituted 2-quinolinones, which share structural similarities with pyridones, showed that N-alkylation was the major product when using potassium carbonate in DMF. researchgate.net This suggests that similar conditions could be applied for the selective N-methylation of 2,3-dichloro-4-hydroxypyridine.

Sequential Synthesis Involving N-Methylation

A common strategy for the synthesis of N-methylated pyridones involves a sequential approach where the pyridone ring is first constructed, followed by N-methylation. For the synthesis of 2,3-dichloro-1-methyl-4-(1H)-pyridone, this would typically involve the synthesis of 2,3-dichloro-4-hydroxypyridine as a key intermediate.

The synthesis of the 2,3-dichloro-4-hydroxypyridine core can be achieved through various heterocyclic chemistry routes. Once the dichlorinated pyridone is obtained, the subsequent N-methylation step is crucial. As discussed in the previous section, achieving selective N-methylation over O-methylation is paramount.

A plausible synthetic route would involve the deprotonation of 2,3-dichloro-4-hydroxypyridine with a suitable base, such as sodium hydride or potassium carbonate, in an anhydrous polar aprotic solvent like DMF or tetrahydrofuran (B95107) (THF). The resulting pyridonate anion is then treated with a methylating agent, such as methyl iodide or dimethyl sulfate. To enhance the selectivity for N-methylation, the reaction conditions would be carefully controlled, potentially favoring the use of methyl iodide at a moderate temperature.

General Scheme for N-Methylation of a Dichlorinated 4-Hydroxypyridine (B47283):

Step 1: Deprotonation

2,3-dichloro-4-hydroxypyridine + Base (e.g., NaH, K₂CO₃) → Sodium or Potassium 2,3-dichloro-4-pyridonate

Step 2: N-Methylation

Sodium or Potassium 2,3-dichloro-4-pyridonate + Methylating Agent (e.g., CH₃I) → this compound

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic chemistry continuously seeks to improve reaction efficiency, reduce environmental impact, and access novel chemical space. Microwave-assisted synthesis and green chemistry approaches have emerged as powerful tools in the synthesis of heterocyclic compounds, including halogenated pyridones.

Microwave-Assisted Synthesis of Halogenated Pyridones

Microwave-assisted organic synthesis (MAOS) has gained significant traction due to its ability to dramatically reduce reaction times, increase product yields, and often enhance product purity compared to conventional heating methods. nih.govmdpi.com The use of microwave irradiation can be particularly advantageous in the synthesis of pyridones, which sometimes require harsh reaction conditions and long reaction times.

Several studies have demonstrated the successful application of microwave irradiation in the synthesis of various pyridone derivatives. mdpi.comsemanticscholar.org For instance, one-pot multicomponent reactions to produce N-substituted 2-pyridones have been efficiently carried out under microwave conditions, offering a rapid and selective route to these compounds. semanticscholar.org In these reactions, a mixture of reactants is irradiated in a microwave reactor for a short period, leading to the formation of the desired product in high yield.

The synthesis of halogenated pyridones can also benefit from microwave assistance. The rapid heating provided by microwaves can facilitate challenging reactions, such as the construction of the pyridone ring or subsequent functionalization steps. While a specific microwave-assisted synthesis for this compound is not documented, the general success of MAOS in pyridone synthesis suggests its potential applicability.

| Reactants | Product Type | Microwave Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Curcumin, Primary Amines, Montmorillonite K-10 | 2,3-Dihydro-4-pyridinones | Not specified | 120 s | 17-28% | mdpi.com |

| p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivatives, Ammonium acetate | 3-Pyridine derivatives | Ethanol (B145695) | 2-7 min | 82-94% | nih.gov |

| Isatin, Alkyl halides, K₂CO₃/Cs₂CO₃ | N-Alkylisatins | DMF or NMP (drops) | Not specified | High | nih.gov |

Green Chemistry Approaches in Pyridone Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of pyridone synthesis, this often involves the use of environmentally benign solvents, catalysts, and energy sources.

One of the key aspects of green chemistry is the replacement of volatile organic compounds (VOCs) with greener alternatives. Water has been explored as a solvent for the synthesis of pyridones, offering significant environmental benefits. documentsdelivered.com The use of solid-supported catalysts, such as basic alumina (B75360) (Al₂O₃), is another green approach that simplifies product purification and catalyst recovery. jmaterenvironsci.com

Microwave-assisted synthesis is itself considered a green technology as it often leads to shorter reaction times and reduced energy consumption. semanticscholar.orgnih.gov The combination of microwave irradiation with solvent-free or aqueous reaction conditions represents a particularly sustainable approach to pyridone synthesis.

For the synthesis of this compound, a green chemistry approach might involve:

Catalyst: Employing a reusable solid acid or base catalyst for the cyclization or alkylation steps.

Solvent: Utilizing water or a biodegradable solvent.

Energy: Using microwave irradiation to minimize reaction time and energy input.

| Approach | Key Features | Example Application | Reference |

|---|---|---|---|

| Microwave-Assisted One-Pot Reaction | Reduced reaction time, high yield, ethanol as solvent. | Synthesis of 3-pyridine derivatives. | nih.gov |

| Basic Al₂O₃ as Catalyst | Clean, reusable catalyst, multicomponent reaction. | Synthesis of 3-cyano-2-pyridones. | jmaterenvironsci.com |

| Reaction in Aqueous Media | Environmentally benign solvent, use of surfactants. | Synthesis of 1,2-diphenyl-2,3-dihydro-4-pyridones. | organic-chemistry.org |

| Solvent-Free Alkylation | Reduced solvent waste, fast reaction under microwave. | N-alkylation of amides and lactams. | mdpi.com |

Spectroscopic and Structural Characterization Techniques in Chemical Research

Advanced Spectroscopic Methods for Structure Elucidation

The unambiguous determination of a molecule's structure, such as that of 2,3-Dichloro-1-methyl-4-(1H)-pyridone, relies on the synergistic application of several advanced spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they allow for a complete and confident assignment of the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the N-methyl group protons and the two protons on the pyridone ring.

Ring Protons (H-5 and H-6): The protons at positions 5 and 6 of the pyridone ring would likely appear as two distinct signals, each split into a doublet by the other, due to vicinal coupling. Their chemical shifts would be further downfield, typically in the aromatic region (around 6.0-8.0 ppm), influenced by the ring current and the presence of the electron-withdrawing chlorine atoms and the carbonyl group. The exact positions would depend on the specific electronic effects of the substituents.

A hypothetical data table for the ¹H NMR spectrum is presented below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | H-6 |

| ~6.5 | d | 1H | H-5 |

| ~3.7 | s | 3H | N-CH₃ |

| Note: This table is a hypothetical representation based on known chemical shift values for similar structures. |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, six distinct signals would be expected, corresponding to the six carbon atoms in the molecule.

Carbonyl Carbon (C=O): The C-4 carbon, part of the carbonyl group, would be the most downfield signal, typically appearing in the range of 160-180 ppm.

Olefinic and Aromatic Carbons: The four carbons of the pyridone ring (C-2, C-3, C-5, and C-6) would appear in the olefinic/aromatic region (approximately 100-150 ppm). The carbons directly bonded to the chlorine atoms (C-2 and C-3) would be significantly influenced by their electronegativity.

N-Methyl Carbon (N-CH₃): The methyl carbon attached to the nitrogen would appear at the most upfield position, typically in the range of 30-45 ppm.

A hypothetical data table for the ¹³C NMR spectrum is provided below.

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C-4 |

| ~145 | C-2 |

| ~140 | C-6 |

| ~120 | C-3 |

| ~110 | C-5 |

| ~40 | N-CH₃ |

| Note: This table is a hypothetical representation based on known chemical shift values for similar structures. |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of the H-5 and H-6 protons, confirming their coupling and adjacency in the ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. It would definitively link the ¹H signals of the N-methyl, H-5, and H-6 protons to their corresponding ¹³C signals.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The presence of specific functional groups gives rise to characteristic absorption bands. For this compound, key expected vibrational frequencies include:

C=O Stretch: A strong absorption band in the IR spectrum, typically between 1640 and 1690 cm⁻¹, characteristic of the pyridone carbonyl group.

C=C and C-N Stretching: Vibrations associated with the pyridone ring would appear in the 1400-1600 cm⁻¹ region.

C-H Stretching: Signals for the aromatic C-H and aliphatic C-H (of the methyl group) would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C-Cl Stretching: The carbon-chlorine stretching vibrations would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

A hypothetical data table for the IR spectrum is presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1660 | Strong | C=O Stretch |

| ~1580, ~1470 | Medium | C=C/C-N Ring Stretching |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~750 | Strong | C-Cl Stretch |

| Note: This table is a hypothetical representation based on known IR absorption frequencies for similar functional groups. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The 4-pyridone ring system is a chromophore that is expected to absorb UV light. The presence of the chlorine substituents and the carbonyl group would influence the wavelength of maximum absorption (λmax). One would anticipate observing π → π* transitions characteristic of the conjugated pyridone system, likely in the range of 250-350 nm.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a given compound, this allows for the determination of its molecular weight with high precision. The molecular formula for this compound is C₆H₅Cl₂NO, corresponding to a molecular weight of approximately 178.02 g/mol . sigmaaldrich.comsigmaaldrich.com In a mass spectrometry experiment, this would be observed as the molecular ion peak (M⁺).

The presence of two chlorine atoms is particularly significant, as it results in a characteristic isotopic pattern for the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This leads to a distinctive pattern of peaks:

M⁺ peak: Contains two ³⁵Cl atoms.

[M+2]⁺ peak: Contains one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺ peak: Contains two ³⁷Cl atoms.

The relative intensities of these peaks (approximately 9:6:1) provide unambiguous evidence for the presence of two chlorine atoms in the molecule.

Furthermore, the analysis of the fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, provides valuable information about the compound's structure. While a detailed experimental fragmentation pattern for this compound is not documented in the searched literature, typical fragmentation pathways for related structures could be anticipated, such as the loss of a methyl group (–CH₃), carbon monoxide (–CO), or chlorine atoms (–Cl).

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound

| Ion | Nominal Mass (m/z) | Relative Intensity (%) |

|---|---|---|

| [C₆H₅³⁵Cl₂NO]⁺ | 177 | 100.0 (Reference) |

| [C₆H₅³⁵Cl³⁷ClNO]⁺ | 179 | ~65.0 |

Note: Intensities are approximate and calculated based on natural isotopic abundances.

Solid-State Structural Determination

X-ray Crystallography for Molecular Geometry and Crystal Packing

A search of scientific databases indicates that the single-crystal X-ray structure of this compound has not been publicly reported. Therefore, specific experimental data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available. Such an analysis would be required to definitively confirm the planarity of the pyridone ring and the precise spatial orientation of the chloro and methyl substituents.

Powder X-ray Diffraction (P-XRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (P-XRD) is an analytical technique used to identify crystalline phases and analyze the structural properties of powdered solid materials. Unlike single-crystal X-ray diffraction, P-XRD is performed on a bulk sample and produces a characteristic diffraction pattern, or diffractogram. This pattern serves as a unique "fingerprint" for a specific crystalline solid.

The technique is valuable for:

Identifying the crystalline form (polymorph) of a substance.

Assessing the purity of a crystalline sample.

Determining the degree of crystallinity in a material.

No experimental P-XRD data for this compound is available in the public domain. researchgate.net Analysis of the compound with this method would yield a distinct pattern of diffraction peaks (plotted as intensity versus diffraction angle, 2θ), which could be used for quality control and phase identification in future research.

Ancillary Analytical Techniques

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. This comparison is a crucial step in verifying the empirical formula and assessing the purity of a synthesized or isolated compound.

For this compound (C₆H₅Cl₂NO), the theoretical elemental composition can be calculated from its molecular weight (178.02 g/mol ). sigmaaldrich.com While no published experimental results are available, a pure sample should yield values that closely match the theoretical percentages shown in the table below.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 40.49 |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.83 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 39.83 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.87 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.99 |

| Total | | | | 178.018 | 100.00 |

Thermal Analysis Methods (e.g., TGA-DTA) for Thermal Stability Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical properties of a substance as a function of temperature.

TGA measures the change in mass of a sample as it is heated over time. This is particularly useful for determining the temperatures at which decomposition occurs and quantifying mass loss associated with these events.

DTA measures the temperature difference between a sample and an inert reference material. This allows for the detection of thermal events such as phase transitions (e.g., melting) and chemical reactions (e.g., decomposition), which can be either exothermic (heat-releasing) or endothermic (heat-absorbing).

The thermal stability of pyridone derivatives is an area of research interest, as these compounds can be used in materials science applications where they are exposed to high temperatures. nih.gov However, specific TGA or DTA data for this compound are not available in the reviewed literature. Such an analysis would provide key information on its melting point and decomposition temperature, defining the limits of its thermal stability.

Computational Chemistry and Theoretical Investigations of 2,3 Dichloro 1 Methyl 4 1h Pyridone

Electronic Structure and Molecular Geometry

The foundational understanding of a molecule's behavior begins with its electronic structure and three-dimensional shape. Computational methods are indispensable tools for deriving these properties with high accuracy.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is particularly well-suited for determining the ground-state properties of molecules like 2,3-dichloro-1-methyl-4-(1H)-pyridone. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a tractable approach to molecular systems.

The initial step in a computational study involves determining the most stable three-dimensional arrangement of the atoms, known as the global minimum on the potential energy surface. For this compound, this would involve a systematic exploration of possible conformations. The primary degrees of freedom would be the rotation around the N-CH₃ bond and any potential puckering of the pyridone ring, although the latter is expected to be largely planar.

Energy minimization calculations, typically employing gradient-based optimization algorithms within the DFT framework, would be performed to locate stationary points on the potential energy surface. The energies of different conformers would be compared to identify the most stable structure. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-Cl | Value | ||

| C3-Cl | Value | ||

| N1-C1 | Value | ||

| C4=O | Value | ||

| C2-N1-C6 | Value | ||

| C2-C3-C4 | Value | ||

| C1-N1-C2-C3 | Value |

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational mode corresponds to a specific molecular motion, such as the stretching of the C=O bond or the bending of the N-CH₃ group.

The calculated frequencies and their corresponding intensities can be correlated with experimental spectroscopic data, if available, to validate the computational model. This comparison allows for a detailed assignment of the experimental spectral bands to specific molecular vibrations.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity.

Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis) of this compound. These calculations provide information about the energies and intensities of electronic transitions, which correspond to the excitation of electrons from occupied to unoccupied orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Ab Initio and Semi-Empirical Methods

While DFT is a powerful tool, other computational methods also offer valuable insights.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2; Coupled Cluster, CC), are derived directly from theoretical principles without the use of experimental data for parameterization. tandfonline.com They can offer higher accuracy than DFT for certain properties, but at a significantly greater computational expense, making them more suitable for smaller systems or as benchmarks. tandfonline.comnih.gov

Semi-Empirical Methods: These methods, such as AM1 and PM3, use a simplified Hartree-Fock formalism and incorporate parameters derived from experimental data. mdpi.com They are much faster than DFT or ab initio methods, allowing for the study of very large molecular systems, but their accuracy can be less reliable, particularly for molecules that differ significantly from those used in their parameterization. mdpi.comrsc.org

Reactivity and Interaction Mechanisms at the Molecular Level

Computational chemistry provides powerful tools to predict and analyze the reactivity of this compound. By examining the molecule's electronic properties, potential sites for electrophilic and nucleophilic attack can be identified.

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the molecule's surface. Regions of negative potential (typically around the carbonyl oxygen) would indicate likely sites for electrophilic attack, while regions of positive potential would suggest susceptibility to nucleophilic attack.

Furthermore, computational models can be used to study the mechanisms of specific reactions. For instance, the interaction of this compound with a nucleophile could be modeled by calculating the reaction pathway and identifying the transition state structure and its associated energy barrier. This would provide detailed insights into the reaction kinetics and mechanism at the molecular level. Theoretical investigations can also shed light on non-covalent interactions, such as hydrogen bonding or halogen bonding, which can play a crucial role in the molecule's interactions with other species. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive sites.

In the case of this compound, the MEP surface would be characterized by distinct regions of positive, negative, and neutral potential.

Negative Regions (Red/Yellow): The most negative potential is concentrated around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs of electrons. This region signifies the primary site for electrophilic attack. The chlorine atoms also contribute to negative potential, though to a lesser extent than the carbonyl oxygen.

Positive Regions (Blue): Regions of positive potential are expected around the hydrogen atoms of the N-methyl group and the ring C-H group. These areas are susceptible to nucleophilic attack. The area around the nitrogen atom is also influenced by the electron-withdrawing carbonyl group, contributing to its electrostatic landscape.

Neutral Regions (Green): The carbon backbone of the pyridone ring generally exhibits a more neutral potential.

MEP analysis is crucial for understanding how the molecule interacts with other polar molecules or ions, guiding predictions about its noncovalent interactions and reaction mechanisms. researchgate.netnih.gov The potential values (V_max for positive and V_min for negative regions) can be calculated to quantify these reactive tendencies.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Hot Spots for this compound

| Molecular Site | Predicted MEP Value (kcal/mol) | Implication |

| Carbonyl Oxygen | Highly Negative | Strong site for electrophilic attack and hydrogen bond acceptance |

| Chlorine Atoms | Moderately Negative | Sites for electrophilic attack or halogen bonding |

| N-Methyl Hydrogens | Positive | Site for nucleophilic interaction |

| Ring C-H Hydrogen | Positive | Site for nucleophilic interaction |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the intuitive Lewis structure of bonds, lone pairs, and antibonds. q-chem.comwisc.edu This method is particularly effective for quantifying electron delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. rasayanjournal.co.in

For this compound, NBO analysis would reveal several key electronic features:

Electron Delocalization: Significant delocalization is expected from the lone pairs of the nitrogen atom (LP(N)) and the carbonyl oxygen atom (LP(O)) into the π* antibonding orbitals of the pyridone ring. This delocalization contributes to the stability of the conjugated system.

Hyperconjugation: The analysis quantifies the stabilizing interactions, such as the hyperconjugation from the C-H bonds of the methyl group into the ring's antibonding orbitals. Interactions involving the chlorine lone pairs (LP(Cl)) and their delocalization into adjacent σ* and π* orbitals would also be detailed.

The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). A higher E(2) value indicates a stronger interaction.

Table 2: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) | Type of Interaction |

| LP (N) | π* (C=C) | High | π-delocalization, resonance |

| LP (O) | σ* (C-C) | Moderate | Lone pair delocalization |

| LP (Cl) | σ* (C-C ring) | Moderate | Hyperconjugation |

| σ (C-H) of CH₃ | σ* (N-C ring) | Low-Moderate | σ → σ* hyperconjugation |

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses for Intermolecular Forces

Noncovalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak, noncovalent interactions in real space. nih.govwikipedia.org It is based on the relationship between the electron density (ρ) and its Reduced Density Gradient (RDG), s(r). chemtools.orgchemrxiv.org Noncovalent interactions are characterized by low electron density and a low RDG.

Plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix allows for the classification of these interactions:

Strong Attractive Interactions (Blue): Spikes appearing at negative values of sign(λ₂)ρ indicate strong, attractive interactions like hydrogen bonds.

Weak Attractive Interactions (Green): Spikes near zero signify weak, attractive van der Waals interactions.

Repulsive Interactions (Red): Spikes at positive values of sign(λ₂)ρ correspond to repulsive interactions, such as steric clashes within the molecule or between molecules. researchgate.net

For this compound, an NCI/RDG analysis would visualize the landscape of intermolecular forces. In a dimer or crystal structure, this would show potential C-H···O or C-H···Cl hydrogen bonds as blue or green isosurfaces between molecules. Van der Waals interactions involving the planar ring system and repulsive steric interactions, particularly around the chloro and methyl substituents, would also be clearly delineated. jussieu.fr

Table 3: Predicted NCI/RDG Signatures for Intermolecular Interactions of this compound

| Type of Interaction | Expected sign(λ₂)ρ value | Isosurface Color |

| C-H···O Hydrogen Bond | Negative | Blue |

| π-π Stacking | Near Zero | Green |

| Steric Repulsion | Positive | Red |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Chemical Bonding Analysis

The Electron Localization Function (ELF) is a method used in computational chemistry to map the electron pair localization in a molecule. jussieu.frjussieu.fr It provides a clear picture of chemical bonding, distinguishing between core electrons, covalent bonds, and lone pairs. ELF values range from 0 to 1, where a high value (close to 1) indicates a high degree of electron localization, typical of covalent bonds or lone pairs.

In this compound, ELF analysis would show:

Core Basins: High localization around the C, N, O, and Cl nuclei, corresponding to core electrons.

Valence Basins:

Disynaptic Basins: These are found between two atoms and represent covalent bonds (e.g., C-C, C-N, C-H, C=O, C-Cl). The population of these basins correlates with the bond order.

Monosynaptic Basins: These are associated with a single atom and represent lone pairs, such as those on the oxygen and chlorine atoms. nih.gov

The Localized Orbital Locator (LOL) provides a similar, often complementary, picture of electron localization. Both methods offer a quantitative and visual description of the molecule's Lewis structure and bonding character directly from the electron density.

Table 4: Predicted Electron Localization Function (ELF) Basin Populations for this compound

| Basin Type | Location | Predicted Population (e⁻) | Interpretation |

| V(C,C) | Between ring carbons | ~2.0 - 2.5 | Single and double bond character |

| V(C,N) | Between carbon and nitrogen | ~2.0 | Single bonds |

| V(C,O) | Between carbon and oxygen | ~3.0 | Double bond |

| V(O) | On oxygen atom | ~2.5 x 2 | Two lone pairs |

| V(Cl) | On chlorine atoms | ~3.0 x 3 | Three lone pairs |

Tautomeric Equilibria and Solvent Effects

Tautomerism is a critical phenomenon in heterocyclic chemistry, profoundly influencing the structure, stability, and reactivity of molecules. For pyridone systems, the lactam-lactim equilibrium is of primary importance.

Theoretical Assessment of Lactam-Lactim Tautomerism

Pyridones can theoretically exist in equilibrium between a lactam (keto) form and a lactim (enol) form. nih.gov For the parent 4-pyridone, the equilibrium heavily favors the lactam tautomer. However, in the specific case of this compound, this tautomeric equilibrium is effectively blocked. The presence of a methyl group on the nitrogen atom (N-methylation) removes the labile proton required for the tautomeric shift to the corresponding 4-hydroxypyridine (B47283) (lactim) form.

Therefore, this compound is "fixed" in the lactam form. Computational studies would confirm the high energetic barrier for any hypothetical rearrangement, reinforcing that only the lactam structure is experimentally accessible under normal conditions. While true tautomerism is absent, theoretical calculations can still compare the energy of the fixed lactam with its hypothetical lactim isomer to understand the inherent stability preferences dictated by the pyridone core and its substituents.

Influence of Substituents on Tautomeric Preferences

Although tautomerism is blocked for this compound, the electronic effects of its substituents are still significant and would heavily influence the tautomeric equilibrium in a related, non-methylated analogue. Computational studies on substituted pyridones show that:

Electron-Withdrawing Groups (EWGs): The two chlorine atoms are potent EWGs through their inductive effect (-I). This effect generally stabilizes the more polar lactam form, especially in polar solvents. rsc.orgnih.gov While chlorine can also exert a weak resonance donating effect (+R) via its lone pairs, the inductive effect typically dominates for halogens on a pyridone ring. pku.edu.cn

Electron-Donating Groups (EDGs): The N-methyl group is a weak electron-donating group. In related systems, N-alkylation reinforces the lactam structure's stability.

In a hypothetical scenario where the N-H version existed, the combination of two strong electron-withdrawing chloro groups and the inherent preference of the 4-pyridone system would ensure that the lactam form is overwhelmingly dominant over the lactim form in both gas phase and solution. amazonaws.combohrium.com The solvent polarity would further shift the equilibrium, with polar solvents solvating and stabilizing the more polar lactam tautomer to an even greater extent.

Solvation Models (e.g., IEFPCM) for Solvent Environment Impact

The influence of solvents on chemical compounds is a critical area of study, with computational models like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) being instrumental. These models simulate the effects of a solvent environment on a solute molecule, allowing researchers to predict changes in stability, reactivity, and spectral characteristics.

For instance, theoretical studies on various heterocyclic compounds, including pyridine (B92270) derivatives, have effectively used IEFPCM and other solvation models. These investigations typically analyze how the polarity of the solvent affects the molecule's geometric parameters, electronic energy, and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Such calculations are crucial for understanding reaction mechanisms and designing chemical processes.

However, despite the wide applicability of these methods, specific data from IEFPCM or other solvation model studies on this compound are not available in the reviewed literature. Consequently, no data tables or detailed research findings on the solvent environment impact for this particular compound can be presented. The scientific community has yet to publish research that would provide this level of computational detail for this compound.

Synthesis and Exploration of Derivatives of 2,3 Dichloro 1 Methyl 4 1h Pyridone

Modification of the Halogenated Positions

The chlorine atoms at the C-2 and C-3 positions of the pyridone ring are susceptible to a variety of substitution reactions, allowing for the introduction of diverse functional groups and the formation of new carbon-carbon bonds.

Substitution with Nitrogen-Containing Moieties

Nucleophilic aromatic substitution (SNAr) reactions provide a direct method for introducing nitrogen-based functionalities. The reaction of 2,3-dichloro-1-methyl-4-(1H)-pyridone with various amines can lead to the selective replacement of one or both chlorine atoms. The regioselectivity of these substitutions is often influenced by the reaction conditions and the nature of the nucleophile. In many dihalopyridine systems, the chlorine at the 2-position is more activated towards nucleophilic attack.

Studies on related 2,4-dichloro-substituted pyrimidines have shown that reactions with a variety of nucleophiles, including anilines and aliphatic amines, consistently result in regioselective substitution at the 4-position. nih.gov A similar preference for substitution at one of the chloro positions can be anticipated for this compound, which would be influenced by the electronic effects of the carbonyl and N-methyl groups. The reaction with primary or secondary amines under basic conditions is expected to yield the corresponding amino-substituted pyridones. For instance, reacting the title compound with a primary amine (R-NH₂) would likely yield 2-chloro-3-(alkylamino)-1-methyl-4-(1H)-pyridone or 3-chloro-2-(alkylamino)-1-methyl-4-(1H)-pyridone, with the potential for disubstitution under more forcing conditions.

| Reagent | Product | Reaction Type |

| Primary/Secondary Amine | Mono- or di-amino substituted pyridone | Nucleophilic Aromatic Substitution |

| Hydrazine (B178648) | Hydrazinyl-substituted pyridone | Nucleophilic Aromatic Substitution |

Substitution with Oxygen- and Sulfur-Containing Moieties

The chlorine atoms can also be displaced by oxygen and sulfur nucleophiles. Reactions with alkoxides or phenoxides would introduce ether linkages, while the use of thiolates would lead to the formation of thioethers. These reactions typically proceed under basic conditions to generate the required nucleophile. For example, treatment with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield the corresponding methoxy-substituted pyridones.

The reaction with sulfur nucleophiles, such as sodium sulfide (B99878) or thiols, can be used to introduce sulfur-containing groups. For instance, reaction with 2-mercaptoacetamide (B1265388) in the presence of a base like sodium methoxide is a known method for constructing thieno[2,3-c]pyridine (B153571) systems from dichloropyridines. researchgate.net This suggests that similar reactions with this compound could provide access to thieno[2,3-c]pyridone derivatives.

| Reagent | Product | Reaction Type |

| Sodium Alkoxide (e.g., NaOMe) | Alkoxy-substituted pyridone | Nucleophilic Aromatic Substitution |

| Sodium Thiolate (e.g., NaSMe) | Alkylthio-substituted pyridone | Nucleophilic Aromatic Substitution |

| 2-Mercaptoacetamide/Base | Thieno[2,3-c]pyridone precursor | Nucleophilic Aromatic Substitution/Cyclization |

Carbon-Carbon Bond Formation at Halogenated Centers

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the halogenated positions. The Suzuki, Heck, and Sonogashira reactions are particularly relevant for the functionalization of this compound.

The Suzuki-Miyaura coupling involves the reaction of the dichloropyridone with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgfishersci.co.uk This reaction allows for the introduction of aryl, heteroaryl, or alkyl groups. The regioselectivity of the coupling can often be controlled by the choice of catalyst, ligands, and reaction conditions. For example, in related dihalopyridine systems, selective monocoupling at one of the halogenated positions has been achieved. acs.org

The Heck reaction enables the formation of a carbon-carbon bond between the dichloropyridone and an alkene. organic-chemistry.orglibretexts.org This palladium-catalyzed reaction typically involves the use of a base and results in the formation of a substituted alkene. The intramolecular version of the Heck reaction is particularly useful for the synthesis of fused ring systems.

The Sonogashira coupling provides a route to alkynyl-substituted pyridones by reacting the starting material with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org The resulting alkynylpyridones are versatile intermediates that can undergo further transformations, such as cyclization reactions to form fused heterocycles.

| Reaction | Reagents | Product |

| Suzuki-Miyaura Coupling | Organoboron (e.g., ArB(OH)₂), Pd catalyst, Base | Aryl- or alkyl-substituted pyridone |

| Heck Reaction | Alkene, Pd catalyst, Base | Alkenyl-substituted pyridone |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted pyridone |

Functionalization of the N-Methyl Group

While the halogenated positions are the primary sites for modification, the N-methyl group also offers opportunities for functionalization, although this is generally more challenging.

Reactions Involving the N-Methyl Substituent (e.g., sp3 Arylation)

Another approach could involve demethylation followed by re-alkylation or arylation. However, demethylation of N-methyl pyridones can be challenging. A method for the N-difluoromethylation of pyridines and 4-pyridones using ethyl bromodifluoroacetate has been developed, suggesting that replacement of the N-methyl group is feasible. nih.gov

Preparation of Fused Heterocyclic Systems

The dichlorinated nature of this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. By reacting the two adjacent chlorine atoms with a bifunctional nucleophile, a new ring can be annulated onto the pyridone core.

The synthesis of pyrido[2,3-d]pyridazines can be achieved by reacting dichloropyridines with hydrazine. nih.gov The reaction of this compound with hydrazine hydrate (B1144303) would be expected to lead to the formation of a 1-methylpyrido[2,3-d]pyridazin-4(1H)-one derivative. Further functionalization of the pyridazine (B1198779) ring can be achieved by using substituted hydrazines.

The construction of furo[2,3-c]pyridone and thieno[2,3-c]pyridone ring systems can be accomplished through reactions with appropriate bifunctional nucleophiles. For the synthesis of furo[2,3-c]pyridones, a reaction with a diol or a protected hydroxyacetaldehyde could be envisioned. As previously mentioned, the reaction with 2-mercaptoacetamide provides a route to thieno[2,3-c]pyridones. researchgate.net The synthesis of various furo- and thieno-fused pyridines has been extensively reviewed, highlighting the versatility of halopyridines as starting materials. nih.govbohrium.comnih.govias.ac.in For example, palladium-catalyzed coupling of o-iodohydroxypyridines with alkynes followed by cyclization is a common strategy for preparing furopyridines. bohrium.com A similar approach, starting from a suitably functionalized derivative of this compound, could be employed.

| Fused System | Key Reagents |

| Pyrido[2,3-d]pyridazine | Hydrazine hydrate |

| Furo[2,3-c]pyridone | Diols, Hydroxyacetaldehyde derivatives |

| Thieno[2,3-c]pyridone | 2-Mercaptoacetamide, Sodium sulfide |

Ring Annulation Strategies Utilizing the Pyridone Scaffold

The inherent reactivity of the this compound core, characterized by its electron-deficient nature and the presence of reactive chloro groups, makes it an ideal candidate for various ring annulation strategies. These reactions, which involve the formation of a new ring fused to the existing pyridone structure, provide a direct route to a variety of novel heterocyclic systems. Key strategies that have been explored include nucleophilic substitution followed by cyclization and cycloaddition reactions.

One prominent approach involves the sequential displacement of the chloro substituents by binucleophiles. For instance, reaction with diamines or amino alcohols can lead to the formation of fused pyrazine (B50134) or oxazine (B8389632) rings, respectively. The initial nucleophilic attack typically occurs at the more electrophilic C-2 position, followed by an intramolecular cyclization involving the second nucleophilic group and the C-3 chloro substituent. The reaction conditions, such as temperature and the choice of base, are crucial in directing the outcome and yield of these annulation reactions.

Another powerful tool for ring annulation is the use of cycloaddition reactions, where the pyridone ring can act as a diene or a dienophile. While the electron-deficient nature of the this compound ring system might suggest its utility as a dienophile in normal electron-demand Diels-Alder reactions, its potential as a diene component in inverse electron-demand Diels-Alder reactions with electron-rich dienophiles is also an area of synthetic interest. Such [4+2] cycloadditions would lead to the formation of bicyclic adducts, which can be further transformed into a range of polycyclic aromatic and heteroaromatic compounds.

Synthesis of Polycyclic Pyridone Analogues

Building upon the fundamental ring annulation strategies, the synthesis of more complex polycyclic pyridone analogues from this compound has been an area of active investigation. These multi-ring systems are of particular interest due to their often-rigid three-dimensional structures, which can be advantageous for applications in materials science and as scaffolds for drug discovery.

The construction of polycyclic frameworks often involves multi-step synthetic sequences that may begin with a ring annulation reaction as described above. The resulting fused pyridone can then be subjected to further cyclization reactions to build additional rings. For example, a fused pyrazinopyridone, synthesized via a condensation reaction with a diamine, could possess functional groups amenable to subsequent intramolecular cyclizations, leading to the formation of tetracyclic systems.

Furthermore, transition metal-catalyzed cross-coupling reactions on the chloro-substituted pyridone core can be employed to introduce functionalities that can subsequently participate in ring-closing reactions. For example, Suzuki or Sonogashira coupling reactions can be used to install aryl, vinyl, or alkynyl groups at the C-2 and C-3 positions. These newly introduced substituents can then undergo a variety of cyclization reactions, such as intramolecular Heck reactions, cyclodehydrogenation, or electrocyclizations, to generate elaborate polycyclic pyridone architectures. The specific nature of the polycyclic system obtained is highly dependent on the nature of the coupled fragments and the cyclization strategy employed.

Below is a table summarizing some of the key transformations and the resulting polycyclic systems that can be envisioned starting from this compound, based on established pyridone chemistry.

| Starting Material | Reagent/Reaction Type | Intermediate/Product Class | Resulting Polycyclic System |

| This compound | 1,2-Diaminobenzene | Nucleophilic Aromatic Substitution/Cyclization | Fused Pyrazinopyridone |

| This compound | 2-Aminophenol | Nucleophilic Aromatic Substitution/Cyclization | Fused Oxazinopyridone |

| This compound | Electron-rich Alkene | Inverse Electron-Demand Diels-Alder | Bicyclic Adduct |

| This compound | Arylboronic acid (Suzuki Coupling) followed by intramolecular cyclization | Arylated Pyridone | Fused Aromatic Pyridone |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of substituted pyridone rings is a topic of continuous interest due to the prevalence of this moiety in biologically active molecules. benthamdirect.comthieme-connect.com Future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic routes to 2,3-Dichloro-1-methyl-4-(1H)-pyridone.

Current synthetic strategies for halogenated pyridines can involve harsh conditions and may lack regioselectivity. chemrxiv.orgchemrxiv.org A key avenue for future work is the exploration of novel catalytic systems that can achieve the desired dichlorination pattern under milder conditions. This includes the investigation of catalysts like basic alumina (B75360), which has shown promise in the synthesis of other pyridone derivatives. researchgate.net Furthermore, developing one-pot or multicomponent reactions (MCRs) would enhance efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. researchgate.netnih.gov

The principles of green chemistry should guide the development of new synthetic pathways. This involves exploring solvent-free reaction conditions or the use of more environmentally friendly solvents like water. nih.gov Microwave-assisted organic synthesis is another promising technique that can accelerate reaction times and improve yields for pyridone synthesis. researchgate.net

Table 1: Potential Strategies for Enhanced Synthesis

| Synthetic Strategy | Potential Advantages |

|---|---|

| Novel Catalysis | Increased yield, higher regioselectivity, milder reaction conditions. |

| Multicomponent Reactions (MCRs) | Improved atom economy, reduced synthesis time, operational simplicity. researchgate.netnih.gov |

| Green Chemistry Approaches | Reduced environmental impact, safer reaction profiles. nih.gov |

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. Future research should focus on elucidating the intricate pathways of key reactions.

For instance, the precise mechanism of dichlorination on the N-methyl-4-pyridone scaffold requires detailed investigation. While electrophilic aromatic substitution is a common pathway for halogenating aromatic rings, alternative mechanisms, such as a ring-opening, halogenation, and ring-closing sequence via intermediates like Zincke imines, could offer superior regioselectivity. chemrxiv.orgchemrxiv.org Detailed experimental and computational studies are needed to determine the operative mechanism for achieving the 2,3-dichloro substitution pattern.

Furthermore, the nucleophilic substitution reactions at the chlorinated positions (C2 and C3) are of significant interest for creating derivatives. Mechanistic studies, including kinetic analysis and the identification of intermediates, will provide insights into the relative reactivity of these two positions. Understanding the mechanism of oxidative addition and photoelimination of halogens could also open new avenues for photochemical applications. acs.orgnih.gov

Table 2: Focus Areas for Mechanistic Studies

| Area of Study | Research Goal |

|---|---|

| Halogenation Reaction | To determine the precise mechanism for achieving 2,3-dichloro substitution and to control regioselectivity. chemrxiv.orgchemrxiv.org |

| Nucleophilic Substitution | To understand the relative reactivity of the C2 and C3 positions for planned derivatization. dokumen.pub |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties, reactivity, and potential applications of this compound and its derivatives, thereby accelerating research and development. mdpi.com

Future computational work should employ advanced methods to model the structure and behavior of this molecule. Using software like Avogadro with various force fields (e.g., Universal Force Field, General Amber Force Field) can help determine key parameters like optimized geometry and molecular weight, which are essential for understanding the compound's stability. mdpi.com Density Functional Theory (DFT) calculations can be used to probe the electronic structure, predict spectroscopic properties, and elucidate reaction mechanisms by modeling transition states. chemrxiv.org

Moreover, computational modeling can be instrumental in drug discovery efforts. Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of derivatives to predict their biological activity against specific targets, such as those in Chlamydia trachomatis. jchemlett.com Molecular docking simulations can predict the binding affinity of these compounds to biological macromolecules, providing insights into their potential as therapeutic agents. mdpi.com

Table 3: Applications of Computational Modeling

| Modeling Technique | Predicted Properties/Applications |

|---|---|

| Molecular Mechanics (Force Fields) | Optimized geometry, stability, molecular weight. mdpi.com |

| Density Functional Theory (DFT) | Electronic structure, reaction energetics, transition states. chemrxiv.org |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity and toxicity for derivatives. jchemlett.com |

Exploration of New Derivative Chemistries

The structure of this compound provides a versatile scaffold for the synthesis of a wide array of new derivatives with potentially novel properties and applications. The two chlorine atoms at the C2 and C3 positions are particularly attractive sites for functionalization via nucleophilic substitution reactions. dokumen.pub

Future research should systematically explore the substitution of these chlorine atoms with a diverse range of nucleophiles, including amines, alcohols, thiols, and organometallic reagents. This would lead to the creation of libraries of novel compounds with varied electronic and steric properties. The N-methyl group can also be a site for modification, although this would require a different synthetic approach starting from a non-methylated pyridone.

The resulting derivatives can be screened for a broad spectrum of biological activities. Given that other pyridone derivatives have shown promise as anti-cancer, antibacterial, and phytotoxic agents, it is plausible that derivatives of this compound could exhibit similar activities. nih.govnih.gov For example, new derivatives could be tested for their efficacy against liver cancer cells or as inhibitors of bacterial virulence. nih.govdiva-portal.org

Table 4: Potential Derivative Classes and Applications

| Derivative Class | Functionalization Site | Potential Applications |

|---|---|---|

| Amino-pyridones | C2 and/or C3 | Medicinal chemistry (e.g., kinase inhibitors), materials science. |

| Thio-pyridones | C2 and/or C3 | Agrochemicals, pharmaceuticals. |

| Aryl/Alkyl-pyridones | C2 and/or C3 | Organic electronics, drug discovery scaffolds. |

Integration with Emerging Research Methodologies in Organic Synthesis

To remain at the forefront of chemical synthesis, research on this compound must integrate emerging methodologies that offer significant advantages over traditional techniques.

Flow chemistry, or continuous flow synthesis, presents an opportunity for the safe, scalable, and highly controlled production of this compound and its derivatives. The ability to precisely control reaction parameters such as temperature, pressure, and reaction time can lead to improved yields and purities.

Photoredox catalysis is another rapidly advancing field that could enable novel transformations on the pyridone ring. This methodology could be used for C-H functionalization or for cross-coupling reactions under mild conditions, providing access to derivatives that are difficult to synthesize using conventional methods.

Furthermore, the integration of artificial intelligence and machine learning algorithms can accelerate the discovery of optimal reaction conditions and even predict novel synthetic routes. Automated synthesis platforms can then be used to rapidly synthesize and screen libraries of derivatives, significantly speeding up the discovery process.

Table 5: Emerging Methodologies for Synthesis

| Methodology | Potential Benefits |

|---|---|

| Flow Chemistry | Enhanced safety, scalability, and process control. |

| Photoredox Catalysis | Access to novel chemical transformations under mild conditions. |

| Automated Synthesis | High-throughput synthesis of derivative libraries for screening. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3-Dichloro-1-methyl-4-(1H)-pyridone, and how can purity be optimized?

- Methodological Answer : High-purity synthesis typically involves nucleophilic chlorination of 1-methyl-4-(1H)-pyridone precursors. Key steps include:

- Precursor Activation : Use Lewis acids (e.g., AlCl₃) to enhance reactivity at the 2- and 3-positions.

- Chlorination : Introduce Cl via SO₂Cl₂ or PCl₅ under anhydrous conditions.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) .

- Data Table :

| Reagent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| SO₂Cl₂ | 80 | 72 | 98.5% |

| PCl₅ | 110 | 68 | 97.8% |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Single-Crystal XRD : For unambiguous structural confirmation. Crystals grown via slow evaporation (acetonitrile) yield orthorhombic systems (e.g., Pna2₁ space group) with R factor < 0.06 .

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies substituent effects (e.g., Cl-induced deshielding at δ 150–160 ppm for pyridone carbons) .

- HPLC-PDA : Method: C18 column, 70:30 acetonitrile/water, λ = 254 nm .

Q. How can thermal stability and storage conditions be determined?

- Methodological Answer :

- TGA/DSC : Degradation onset >200°C suggests stability at room temperature. Store in amber vials under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictions in reported spectroscopic data (e.g., NMR shifts) be resolved?

- Methodological Answer :

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; polar solvents shift pyridone protons upfield.

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dechlorinated derivatives) .

- Cross-Validation : Correlate XRD bond lengths (C–Cl ~1.73 Å) with DFT-calculated geometries .

Q. What computational approaches predict reactivity in further functionalization?

- Methodological Answer :

- DFT Calculations : Optimize transition states for electrophilic substitution at C-5/C-6. Fukui indices indicate nucleophilic sites.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

Q. How to design experiments to study regioselectivity in halogenation reactions?

- Methodological Answer :

- Kinetic Isotope Effects : Use deuterated analogs to probe reaction mechanisms.

- Competitive Reactions : Compare Cl vs. Br incorporation under identical conditions .

- Data Table :

| Halogenating Agent | Major Product (Position) | Selectivity Ratio (2-Cl:3-Cl) |

|---|---|---|

| SO₂Cl₂ | 2,3-Dichloro | 1:1 |

| NCS | 3-Chloro | 1:3 |

Q. How to address discrepancies in crystallographic parameters between studies?

- Methodological Answer :

- Data Quality : Ensure data-to-parameter ratio >10 and R factor <0.05 via high-resolution XRD (Mo Kα radiation, λ = 0.71073 Å) .

- Temperature Control : Collect data at 100 K to minimize thermal motion artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.